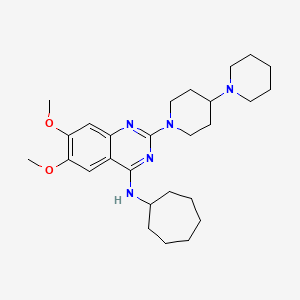

N-环庚基-6,7-二甲氧基-2-(4-哌啶-1-基哌啶-1-基)喹唑啉-4-胺

描述

what is 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine'? N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is an organic compound that belongs to the quinazolinone class of compounds. It has been studied for its potential use as an antidepressant drug. the use of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is a synthetic compound used in research to study the effects of various drugs on the brain. It has been used to study the effects of opioids, such as morphine and oxycodone, on the brain and how they interact with serotonin and dopamine. It has also been used to study the effects of antidepressants and antipsychotics on the brain. Additionally, it has been used to study the effects of psychostimulants, such as amphetamine, on the brain. the chemistry of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is a heterocyclic compound containing the quinazoline ring system. This compound is composed of several functional groups, including an amine group, a piperidine ring, and two ether groups. The amine group is a nitrogen atom bonded to three hydrogen atoms, and is the site of basic chemical reactions. The piperidine ring is a six-membered saturated heterocycle composed of five carbon atoms and one nitrogen atom. The two ether groups are composed of an oxygen atom bonded to two carbon atoms. The quinazoline ring system is composed of two nitrogen atoms, four carbon atoms, and two double bonds. This ring system is aromatic, meaning it is planar and has an extended π-electron system. Its aromaticity is due to the two nitrogen atoms donating electrons into the π-system. The compound is expected to be soluble in organic solvents such as ethanol and ether, but insoluble in water. It is likely to be a weak base, and may react with acids to form salts. It may also react with nucleophiles such as water, alcohols, and amines. the biochemical/physical effects of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is an organic compound that has not been studied in detail. However, based on its chemical structure, we can make some predictions about its biochemical and physical effects. Biochemically, the compound is likely to act as an agonist for certain neurotransmitter receptors, such as serotonin and dopamine receptors, due to its piperidine moiety. This could lead to increased activity of these neurotransmitters, resulting in changes in behavior and mood. Physically, the compound is likely to have an effect on the cardiovascular system due to its cycloheptyl group. This could lead to an increase in heart rate and blood pressure, as well as an increase in the sensitivity of the heart to certain drugs. It is also likely to have an effect on the central nervous system, leading to changes in alertness, focus, and concentration. the benefits of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been found to have a variety of beneficial properties. It has been shown to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of chronic pain. It has also been shown to have anti-tumor activity, which could be beneficial in the treatment of cancer. Finally, it has been found to have anti-depressant and anti-anxiety effects, which could be beneficial in the treatment of depression and anxiety. the related research of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' 1. Synthesis, Characterization and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives. 2. Synthesis, Characterization and Biological Evaluation of N-Cycloheptyl-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives. 3. Synthesis and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine as Potential Anticancer Agents. 4. Design and Synthesis of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Anticancer Agents. 5. Synthesis and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Inhibitors of Abnormal Cell Proliferation. 6. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Antioxidants. 8. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Antimicrobial Agents.

科学研究应用

1. Protection Against Aspergillus Infection and Allergy The CCR4 antagonist has been found to protect mice from Aspergillus infection and allergy . The compound efficiently worked as a prophylactic vaccine adjuvant in immunocompetent mice and protected against invasive aspergillosis in immunosuppressed mice .

Prevention of Allergic Bronchopulmonary Aspergillosis

The CCR4 antagonist has been shown to prevent allergic bronchopulmonary aspergillosis in susceptible mice . This suggests its potential application in managing allergic conditions.

Treatment of Cystic Fibrosis

In a murine model of cystic fibrosis, a genetic disorder characterized by chronic pulmonary inflammation and recurrent infections, the CCR4 antagonist showed promising results .

Therapy for Cutaneous T-Cell Lymphomas

The CCR4 receptor is a pivotal target in cutaneous T-cell lymphoma (CTCL) therapy due to its role in impairing immune responses against malignant T-cells and expression profiles . Monoclonal antibodies like mogamulizumab effectively bind to CCR4, reducing tumor burden and enhancing patient outcomes .

Inhibition of Chemotaxis

C-021 dihydrochloride, a form of the CCR4 antagonist, has been found to be a potent inhibitor of chemotaxis in both humans and mice . This suggests its potential use in controlling cell migration in various disease conditions.

Antitumor Activity

A novel CCR4 antagonist has been found to induce potent anti-tumor activity . This highlights its potential application in cancer therapy.

Treatment of Inflammatory Diseases

CCR4 plays a central role in T cell migration to several sites of inflammation in the body, including the skin, and lungs . Therefore, CCR4 antagonists could potentially be used in the treatment of various inflammatory diseases.

Potential Use in Autoimmune Conditions

Given the role of CCR4 in modulating T cell migration, CCR4 antagonists could potentially be used in the treatment of autoimmune conditions .

作用机制

Target of Action

The primary target of the CCR4 Antagonist, also known as C-021 or N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine, is the G-protein-coupled chemokine receptor CCR4 . This receptor plays a crucial role in the immune system, particularly in the chemotaxis of immune cells .

Mode of Action

C-021 acts as a potent antagonist against the CCR4 receptor . It inhibits the binding of the chemokine CCL22 to the CCR4 receptor and prevents CCL22-induced GTPγS recruitment . The IC50 values against CCL22-binding and CCL22-induced GTPγS recruitment are 73 nM and 18 nM, respectively .

Biochemical Pathways

The primary biochemical pathway affected by C-021 is the chemotaxis pathway . By inhibiting the interaction between CCL22 and the CCR4 receptor, C-021 disrupts the chemotaxis of immune cells, affecting their migration and function .

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol , which may influence its absorption and distribution in the body

Result of Action

The primary result of C-021’s action is the inhibition of CCL22/CCR4-mediated chemotaxis in both murine and human cultures . This can have significant effects on immune cell function and the immune response .

属性

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBISCFCHREDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

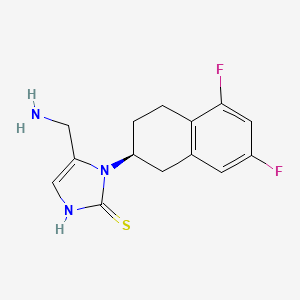

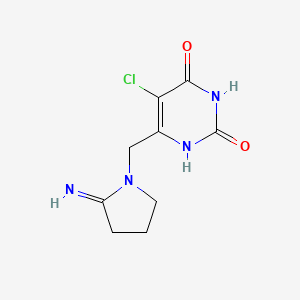

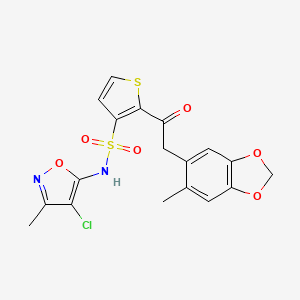

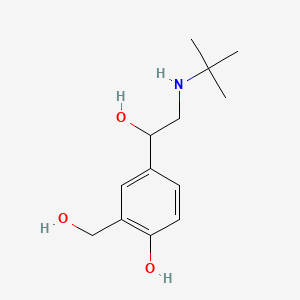

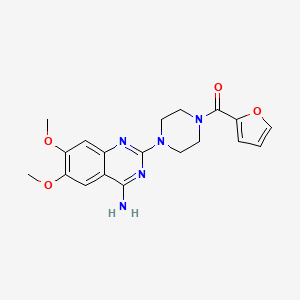

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。